molecular formula C11H16ClN3 B1611878 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine CAS No. 892502-21-5

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine

Cat. No.: B1611878
CAS No.: 892502-21-5
M. Wt: 225.72 g/mol
InChI Key: GKNSMTVVQDNAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine is a chemical compound with the molecular formula C11H16ClN3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and piperidine, a six-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine typically involves the reaction of 2,6-dimethylpyrazine with chloromethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes the compound useful in the design of enzyme inhibitors or other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methyl)piperidino]-6-methylpyrazine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-[4-(Hydroxymethyl)piperidino]-6-methylpyrazine:

Uniqueness

2-[4-(Chloromethyl)piperidino]-6-methylpyrazine is unique due to its chloromethyl group, which imparts specific reactivity that can be exploited in various chemical reactions and applications. This makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-[4-(chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-7-13-8-11(14-9)15-4-2-10(6-12)3-5-15/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSMTVVQDNAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594653
Record name 2-[4-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-21-5
Record name 2-[4-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Reactant of Route 2
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Reactant of Route 3
Reactant of Route 3
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Reactant of Route 4
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Reactant of Route 5
Reactant of Route 5
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Reactant of Route 6
Reactant of Route 6
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.